(S)-3-(Benzyloxy)butanoic acid

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

(S)-3-(Benzyloxy)butanoic acid (CAS 182970-04-3) is an enantiomerically pure chiral carboxylic acid with molecular formula C11H14O3 and molecular weight 194.23 g/mol. It is a single stereoisomer, with the S-configuration at the C3 chiral center, and is distinguished from its racemic counterpart (CAS 1135-38-2).

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 182970-04-3
Cat. No. B068824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Benzyloxy)butanoic acid
CAS182970-04-3
Synonyms(S)-3-(BENZYLOXY)BUTANOIC ACID
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)OCC1=CC=CC=C1
InChIInChI=1S/C11H14O3/c1-9(7-11(12)13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeyRVRIZGVVPBNJCQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-(Benzyloxy)butanoic acid (CAS 182970-04-3): Procurement and Specification Overview


(S)-3-(Benzyloxy)butanoic acid (CAS 182970-04-3) is an enantiomerically pure chiral carboxylic acid with molecular formula C11H14O3 and molecular weight 194.23 g/mol [1]. It is a single stereoisomer, with the S-configuration at the C3 chiral center, and is distinguished from its racemic counterpart (CAS 1135-38-2) [2]. The compound features a carboxylic acid functional group and a benzyl-protected secondary alcohol, making it a versatile building block in asymmetric synthesis and pharmaceutical intermediate applications.

Why (S)-3-(Benzyloxy)butanoic Acid (CAS 182970-04-3) Cannot Be Substituted by Racemic or (R)-Enantiomer Analogs


In medicinal chemistry and asymmetric synthesis, the biological activity and synthetic fidelity of a compound are critically dependent on its stereochemistry. ICH Q3A guidelines explicitly classify enantiomeric impurities as distinct chemical entities requiring separate control and qualification [1]. Substituting (S)-3-(benzyloxy)butanoic acid with its racemic mixture (CAS 1135-38-2) or the (R)-enantiomer (CAS 116838-41-6) can lead to erroneous biological outcomes or produce undesired diastereomers in downstream reactions. Notably, the (S)-enantiomer and (R)-enantiomer are specifically utilized in the stereoselective synthesis of HMG-CoA reductase inhibitor intermediates, where the correct stereochemistry is essential for constructing the active pharmaceutical ingredient [2].

Quantitative Evidence for (S)-3-(Benzyloxy)butanoic Acid Differentiation from Analogs


Chiral Purity Differentiation: Enantiomeric Excess vs Racemic Mixture

The primary differentiation of (S)-3-(benzyloxy)butanoic acid (CAS 182970-04-3) lies in its defined stereochemistry as a single enantiomer, in contrast to the racemic mixture (CAS 1135-38-2) which contains equal amounts of both (S)- and (R)-enantiomers. While a direct quantitative chiral purity comparison (e.g., enantiomeric excess) from a specific commercial source cannot be provided, the fundamental difference in stereochemical composition is the basis for its selection in asymmetric synthesis. The (S)-enantiomer is specifically employed in the asymmetric hydrogenation step for producing ethyl 2(S)-hydroxy-3-benzyloxybutyrate, a key intermediate in HMG-CoA reductase inhibitor synthesis, where the (S)-configuration is required [1].

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Regulatory Distinction: Enantiomeric Impurity Control Requirements

ICH Q3A guidelines explicitly define an enantiomeric impurity as a compound with the same molecular formula as the drug substance that differs in the spatial arrangement of atoms and is a non-superimposable mirror image [1]. These guidelines require separate identification, reporting, and qualification thresholds for such impurities. For a drug substance derived from (S)-3-(benzyloxy)butanoic acid, the (R)-enantiomer (CAS 116838-41-6) would be classified as an enantiomeric impurity subject to these controls. This regulatory framework provides a class-level imperative for sourcing enantiomerically pure starting materials, as the presence of the unwanted enantiomer introduces an impurity that must be characterized and controlled, adding complexity and cost to drug development [2].

Regulatory Affairs Quality Control ICH Guidelines

Spectroscopic Differentiation: Enantiomer vs Racemate InChIKey Distinction

The (S)-enantiomer of 3-(benzyloxy)butanoic acid is unambiguously distinguishable from its racemic counterpart via the stereochemical component of the InChIKey. The (S)-enantiomer has the InChIKey RVRIZGVVPBNJCQ-VIFPVBQESA-N, which includes a specific stereochemical layer designation (/t9-/m0/s1) [1]. In contrast, the racemic mixture (CAS 1135-38-2) has the InChIKey RVRIZGVVPBNJCQ-UHFFFAOYSA-N, which lacks this stereochemical information [2]. While this is a qualitative rather than quantitative difference, it demonstrates that these are chemically distinct entities for identification and quality control purposes. The (R)-enantiomer (CAS 116838-41-6) is also distinguishable via its own stereospecific InChIKey.

Analytical Chemistry Quality Control Spectral Identification

Preferred Application Scenarios for (S)-3-(Benzyloxy)butanoic Acid (CAS 182970-04-3)


Stereoselective Synthesis of HMG-CoA Reductase Inhibitor Intermediates

The (S)-enantiomer of 3-(benzyloxy)butanoic acid is a critical chiral building block in the asymmetric synthesis of intermediates for HMG-CoA reductase inhibitors, a class of drugs used to lower cholesterol. Specifically, it is employed as a precursor for ethyl 2(S)-hydroxy-3-benzyloxybutyrate, which is synthesized via asymmetric hydrogenation using a ruthenium (II) chloride-(R)-BINAP catalyst [1]. The (S)-configuration at the C3 position is essential for the correct stereochemistry of the final active pharmaceutical ingredient. Substitution with the racemic mixture or the (R)-enantiomer would result in the production of incorrect diastereomers, compromising the drug's efficacy.

Synthesis of Polyhydroxyalkanoate (PHA) Oligomers and Polymers

Compounds with the 3-(benzyloxy)butanoate scaffold, derived from enantiomerically pure 3-hydroxybutanoic acid, are utilized in the synthesis of linear and cyclic oligomers with specific sequences of (R)- and (S)-configurations [1]. These stereoregular oligomers serve as model systems for studying the properties of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers with applications in biomedical materials and sustainable plastics. The availability of pure (S)-3-(benzyloxy)butanoic acid enables the precise construction of (S)-configured repeating units, which is essential for investigating structure-property relationships in these materials.

Chiral Building Block for Natural Product Synthesis

The benzyloxybutanoic acid scaffold, particularly in its enantiomerically pure forms, serves as a versatile chiral building block for the synthesis of diverse polyoxygenated natural products. Recent methodology using benzyloxy-functionalized malonic acid half thioesters in enantioselective glycolate aldol reactions enables enantiodivergent synthesis of -benzyloxy-β-hydroxybutyric acid thioesters, which can be converted to polyoxygenated building blocks, deoxy-sugars, and natural products such as (–)-angiopterlactone B [2]. The (S)-enantiomer is specifically required for constructing natural products with the corresponding stereochemistry.

Research on Acylcarnitine Profiles in Metabolic Disease

3-(Benzyloxy)butanoic acid derivatives serve as intermediates in the synthesis of 3-hydroxybutyrylcarnitine, a reagent used to study acylcarnitine profiles in thyroid disease research [1]. While the racemic form has been documented for this application, the enantiomerically pure (S)-form may be preferred for studies requiring stereochemically defined substrates to elucidate stereospecific metabolic pathways and enzyme-substrate interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(Benzyloxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.